molecular formula C10H9N5O2 B13465547 1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione

1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13465547
M. Wt: 231.21 g/mol
InChI Key: NRXAQCJXIGNSSQ-UHFFFAOYSA-N
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Description

1-(3-Azidophenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring an azide group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an aryl halide is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The resulting azide compound can then be coupled with a diazinane-2,4-dione derivative under appropriate conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Azidophenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).

    Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Amines: Formed from the reduction of the azide group.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Mechanism of Action

The mechanism of action of 1-(3-azidophenyl)-1,3-diazinane-2,4-dione largely depends on its chemical reactivity. The azide group can act as a nucleophile or participate in cycloaddition reactions, leading to the formation of various products. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

1-(3-azidophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H9N5O2/c11-14-13-7-2-1-3-8(6-7)15-5-4-9(16)12-10(15)17/h1-3,6H,4-5H2,(H,12,16,17)

InChI Key

NRXAQCJXIGNSSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N=[N+]=[N-]

Origin of Product

United States

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